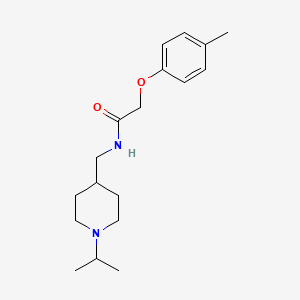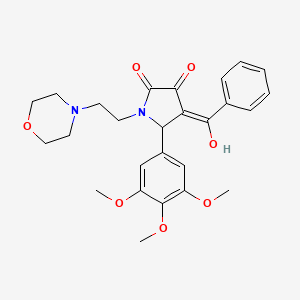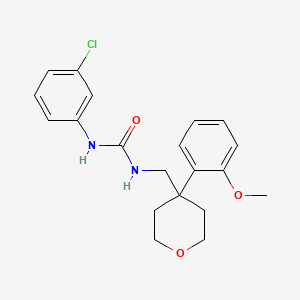
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Bahrami and Hosseini (2012) explored the inhibition effect of organic compounds on mild steel corrosion in 1 M hydrochloric acid solution. Although the specific compound was not directly studied, similar organic compounds were investigated for their corrosion inhibition properties. These compounds showed good performance as inhibitors, suggesting potential applications for related organic urea compounds in protecting steel against corrosion. The adsorption of the inhibitors on the steel surface was confirmed to obey the Langmuir adsorption isotherm, indicating efficient surface coverage and corrosion protection (Bahrami & Hosseini, 2012).
Anticancer Potential
Thomas et al. (2019) synthesized pyrazole derivatives and evaluated their potential as anticancer agents. Their study highlighted the synthesis, electronic structure, physico-chemical properties, and docking analysis of compounds structurally similar to the one . These derivatives exhibited significant potential as photosensitizers in photovoltaic systems and showed promising results in docking studies against human enzymes, suggesting a negative response against certain cancer targets. This indicates that similar compounds could be explored for their anticancer properties (Thomas et al., 2019).
Gelation Properties
Lloyd and Steed (2011) researched the gelation capabilities of a urea compound, noting how the morphology and rheology of gels could be influenced by the identity of anions. This study suggests that compounds with urea functionalities can form hydrogels under certain conditions, which could be pertinent for designing materials with specific mechanical properties or for biomedical applications. The ability to tune gel properties through chemical modification opens up research avenues for related compounds in material science (Lloyd & Steed, 2011).
Synthesis of Labeled Compounds for Studies
Liu et al. (2011) detailed the synthesis of a carbon-14 labeled novel fungicide for use as a radiotracer in various studies, including metabolism, toxicology, and environmental fate. While this study focuses on a specific fungicide, the methodology and approach to synthesizing labeled compounds could be applicable to the compound , facilitating research into its biological and environmental behaviors (Liu et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-8-3-2-7-17(18)20(9-11-26-12-10-20)14-22-19(24)23-16-6-4-5-15(21)13-16/h2-8,13H,9-12,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIUUWMTQNBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


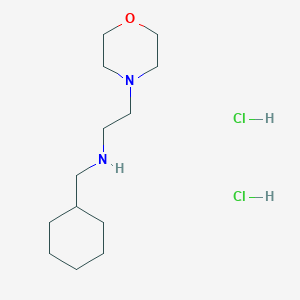
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)
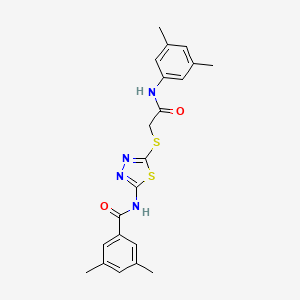
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)

![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)
